molecular formula C16H12N2 B11878572 5,6'-Bi-1H-indole CAS No. 341023-06-1

5,6'-Bi-1H-indole

Cat. No.: B11878572
CAS No.: 341023-06-1
M. Wt: 232.28 g/mol
InChI Key: UWKFRZWDZQVPPS-UHFFFAOYSA-N
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Description

5,6'-Bi-1H-indole is a sophisticated chemical reagent designed for research and development purposes. This compound features a bi-indole structure, which is based on the versatile 1H-indole scaffold. The indole nucleus is a fundamental building block in medicinal chemistry and materials science, known for its presence in numerous biologically active molecules and natural products . Indole derivatives demonstrate a broad and promising spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Furthermore, specific indole-based compounds are being investigated as key inhibitors for bacterial enzymes like cystathionine γ-lyase (bCSE), which can potentiate the effects of conventional antibiotics and address the challenge of bacterial resistance . The structural motif of indole-5,6-quinone is also of significant interest in the field of organic electronics and biomimetics, as it displays hallmark properties of eumelanin, such broad-spectrum light absorption and redox activity . The this compound reagent provides researchers with a valuable tool to explore these and other innovative applications, from designing multi-target therapeutic agents to developing novel functional materials. This product is intended for laboratory research use by qualified professionals and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

341023-06-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5-(1H-indol-6-yl)-1H-indole

InChI

InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H

InChI Key

UWKFRZWDZQVPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 5,6 Bi 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation and Stereochemistry

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. For 5,6'-Bi-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections, confirming the specific 5,6'-linkage between the two indole (B1671886) moieties.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the aromatic rings and the nitrogen-bound protons (N-H). The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the benzene (B151609) rings of the indole moieties will typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The protons on the pyrrole (B145914) rings will also appear in this region but can sometimes be shifted further downfield. researchgate.net

A key feature of the ¹H NMR spectrum of indoles is the signal for the N-H proton, which is often a broad singlet and can appear over a wide range of chemical shifts (typically δ 8.0-11.5 ppm), depending on the solvent and concentration. nih.gov The specific connectivity of the two indole units at the 5 and 6' positions will result in a unique set of splitting patterns (multiplicities) for the aromatic protons due to spin-spin coupling with their neighbors. For instance, protons adjacent to the linkage point will likely show different splitting patterns compared to a simple indole monomer.

Expected ¹H NMR Data for this compound

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
N-H (Indole 1)8.0 - 11.5Broad Singlet-
N-H (Indole 2)8.0 - 11.5Broad Singlet-
Aromatic Protons7.0 - 8.5Doublet, Triplet, Multiplet7.0 - 9.0 (ortho), 2.0 - 3.0 (meta)

Note: This table represents expected values based on general knowledge of indole compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, with a molecular formula of C₁₆H₁₂N₂, sixteen distinct carbon signals are expected, assuming no symmetry leads to overlapping signals. The chemical shifts of the carbon atoms in the aromatic rings will typically appear in the range of δ 100-140 ppm. The carbons directly bonded to the nitrogen atoms (C2, C7a, C2', and C7a') will have characteristic chemical shifts within this region. The quaternary carbons at the point of linkage (C5 and C6') would also be identifiable in the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Position Expected Chemical Shift (δ, ppm)
Aromatic CH100 - 130
Aromatic Quaternary C125 - 140
C-N120 - 140

Note: This table represents expected values based on general knowledge of indole compounds. Actual experimental values may vary.

While 1D NMR provides initial information, 2D NMR techniques are crucial for unambiguously establishing the connectivity and spatial relationships within the this compound structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. emerypharma.com It would be used to trace the connectivity of protons on each of the indole rings, helping to assign which protons belong to which spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca Each peak in the HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. thieme-connect.de HMBC is particularly vital for identifying the linkage between the two indole units. For example, correlations would be expected between protons on one indole ring and the quaternary carbon (C6') of the other indole ring, and vice-versa, thus confirming the 5,6'-linkage.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lcms.cz For this compound (C₁₆H₁₂N₂), HRMS would be used to confirm its elemental composition. The experimentally determined exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the proposed molecular formula.

Expected HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺233.1073Experimental Value
[M+Na]⁺255.0893Experimental Value

Note: The "Found m/z" would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro A sample of this compound would first be vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, which generates a mass spectrum.

The retention time from the GC provides a measure of the compound's purity, while the mass spectrum serves as a fingerprint for identification. The fragmentation pattern observed in the mass spectrum can provide structural information. For bi-indoles, fragmentation might involve cleavage of the bond linking the two indole rings, leading to fragment ions corresponding to a single indole unit (m/z 117 or 116), which would be a characteristic feature in the spectrum. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the indole N-H group and the aromatic rings. While specific experimental data for this compound is not widely published, the key vibrational modes can be predicted with high confidence based on the well-documented spectra of indole and its derivatives. ias.ac.innist.gov

The most prominent feature in the IR spectrum of a 1H-indole is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3500–3300 cm⁻¹. ias.ac.in For polyindole, a major peak around 3400 cm⁻¹ is indicative of N-H stretching, suggesting that polymerization does not occur at the nitrogen atom. ias.ac.in Another key region is that of the aromatic C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹. The spectrum is further characterized by C=C stretching vibrations within the aromatic and pyrrole rings, typically found in the 1625–1450 cm⁻¹ range. ias.ac.inrsc.org Out-of-plane C-H bending vibrations, which are often strong and can provide information about the substitution pattern of the benzene ring, generally occur below 900 cm⁻¹.

Based on analogous compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch~3400Sharp, Medium
Aromatic C-H Stretch3150–3000Medium to Weak
Aromatic C=C Stretch1620–1450Medium to Strong
C-N Stretch1350–1250Medium
Aromatic C-H Bend (out-of-plane)850–750Strong

This table presents predicted values based on the known vibrational frequencies of indole and related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of indole is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions, which occur around 260-270 nm and 280-290 nm, respectively. nih.govrsc.org

In this compound, the two indole rings are connected via a C-C single bond, creating an extended π-conjugated system. This increased conjugation is expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) to longer wavelengths compared to the indole monomer. umaine.edu This shift occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in larger conjugated systems. The intensity of the absorption (molar absorptivity, ε) is also likely to increase, a phenomenon known as a hyperchromic effect.

While specific spectral data for this compound is scarce, studies on other bi-indoles and conjugated indole oligomers confirm this trend. For example, the enzymatic polymerization of indole leads to new absorption peaks near 400 nm, indicating a species with significantly extended conjugation. umaine.edu The precise λₘₐₓ for this compound would be sensitive to solvent polarity and the dihedral angle between the two indole rings, which affects the degree of π-orbital overlap.

Compound Typical λₘₐₓ (nm) Key Electronic Transition(s)
1H-Indole~274, ~288π → π* (¹Lₐ, ¹Lₑ)
This compound (Predicted)> 290π → π*

This table provides a comparison between the parent indole and the predicted absorption for the bi-indole, illustrating the effect of extended conjugation.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure can be inferred from the known crystal structures of indole and other bi-indole derivatives. researchgate.netresearchgate.netmdpi.com Indole itself crystallizes in the Pna2₁ space group, forming layers where N-H···π hydrogen bonds are a key feature of the crystal packing. researchgate.net

For this compound, a crystal structure would be expected to reveal several key features:

Planarity of Indole Rings: Each indole nucleus would be largely planar.

Dihedral Angle: A critical parameter would be the torsional or dihedral angle between the planes of the two indole rings around the C5-C6' bond. This angle is determined by a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between nearby hydrogen atoms.

Intermolecular Interactions: Similar to indole, the crystal packing would likely be dominated by hydrogen bonds. The N-H groups of the indole rings are strong hydrogen bond donors and could form N-H···N or N-H···π interactions, linking the molecules into extended one-, two-, or three-dimensional networks. nih.gov

Confirmation of these structural details awaits successful single-crystal X-ray diffraction analysis of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, biaryl systems like this can exhibit a form of chirality known as atropisomerism if rotation around the single bond connecting the two aryl rings is sufficiently restricted. academie-sciences.frrsc.org This restricted rotation creates a chiral axis, and the resulting non-superimposable, mirror-image stereoisomers are called atropisomers. nih.gov

For this compound, atropisomerism could be induced by introducing bulky substituents at the positions ortho to the C5-C6' linkage (i.e., at C4 and C7 on one ring, and C5' and C7' on the other). If the steric barrier to rotation is high enough (typically >20 kcal/mol), the individual enantiomers can be isolated at room temperature. academie-sciences.fr

Chiroptical spectroscopic techniques are essential for studying such chiral derivatives:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra with positive or negative bands (Cotton effects). For atropisomers, the CD spectrum is a unique fingerprint, with enantiomers showing mirror-image spectra. The shape and sign of the Cotton effects can be correlated with the absolute configuration (P or M) of the chiral axis, often aided by theoretical calculations like time-dependent density functional theory (TD-DFT). rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. It provides complementary information to CD and is particularly useful for determining the absolute configuration of chiral molecules.

The development of synthetic methods to access atropisomeric bi-indoles is an active area of research, as these chiral scaffolds are valuable in asymmetric catalysis and materials science. nih.govnih.govmdpi.com Chiroptical spectroscopy would be an indispensable tool for the stereochemical characterization of any such chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 5,6 Bi 1h Indole

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. researchgate.net For 5,6'-Bi-1H-indole, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms and to understand the distribution of its electrons.

The initial step in the computational analysis of this compound involves geometry optimization. nih.gov This process identifies the lowest energy conformation of the molecule, which corresponds to its most stable structure. The relative orientation of the two indole (B1671886) rings is a key feature. Due to rotation around the single bond connecting the two indole moieties, multiple conformations may exist.

Theoretical calculations predict that the most stable conformation of this compound is likely non-planar. The dihedral angle between the two indole rings is a critical parameter determined during optimization. This twisting is a result of balancing the steric hindrance between the hydrogen atoms on the adjacent rings and the electronic effects that favor a more planar structure for extended π-conjugation. The optimized bond lengths and angles within the indole rings are expected to be in good agreement with experimental data for similar indole derivatives. researchgate.netnih.gov

Predicted Geometrical Parameters for this compound (Exemplary Data)
ParameterPredicted Value
C-C Bond Length (Aromatic)~1.39 - 1.41 Å
C-N Bond Length~1.37 Å
N-H Bond Length~1.01 Å
Inter-ring C-C Bond Length~1.48 Å
Inter-ring Dihedral Angle~30° - 45°

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. researchgate.net This analysis also predicts the infrared (IR) spectrum of the molecule. mdpi.com The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions of the atoms.

The predicted IR spectrum can be compared with experimental data if available, although specific experimental spectra for this compound are not readily found in the literature. However, the calculated frequencies for characteristic indole ring vibrations, such as N-H stretching, C-H stretching, and C=C aromatic stretching, are expected to align with known values for indole and its derivatives. researchgate.netorientjchem.org

Predicted Vibrational Frequencies for Key Modes in this compound (Exemplary Data)
Vibrational ModePredicted Frequency (cm-1)
N-H Stretch~3500
Aromatic C-H Stretch~3100 - 3000
Aromatic C=C Stretch~1600 - 1450
C-N Stretch~1350

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. fiveable.meyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity.

For this compound, the HOMO is expected to be delocalized across the π-systems of both indole rings, indicating its electron-donating capability. Conversely, the LUMO will also be distributed over the aromatic rings and represents the molecule's ability to accept electrons. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for its potential applications in electronics and optics. nih.gov

Predicted FMO Properties of this compound (Exemplary Data)
PropertyPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwisc.edu It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). researchgate.net

Significant NBO Interactions in this compound (Exemplary Data)
Donor NBOAcceptor NBOE(2) (kcal/mol)
π(C=C)π(C=C)> 20
LP(N)π(C=C)> 50
π(indole1)π*(indole2)~5 - 10

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is useful for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms and the π-electron clouds of the aromatic rings, highlighting these as the primary sites for interaction with electrophiles. The areas around the N-H protons will exhibit a positive potential, making them likely sites for hydrogen bonding.

Nonlinear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems, like this compound, often exhibit significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties are important for applications in optoelectronics and photonics. nih.gov Computational methods can predict NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The predicted NLO response of this compound would depend on its electronic structure, particularly the extent of charge transfer within the molecule upon excitation. The presence of two coupled indole rings suggests a potential for a notable NLO response, which can be quantified through theoretical calculations.

Predicted NLO Properties of this compound (Exemplary Data)
PropertyPredicted Value (a.u.)
Dipole Moment (μ)~1.5 - 2.5 D
Polarizability (α)~150 - 200
First Hyperpolarizability (β)~500 - 1000

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecules. For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding how this landscape is influenced by the surrounding solvent environment. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, providing a detailed picture of molecular flexibility and intermolecular interactions.

Conformational Flexibility of the Bi-indole Core

The primary source of conformational flexibility in this compound arises from the rotation around the C5-C6' single bond that links the two indole moieties. The relative orientation of the two rings is defined by the torsional (dihedral) angle around this bond. Computational studies on analogous compounds, such as 2,2'-biindole, provide a foundational understanding of the rotational energetics applicable to the 5,6'-bi-indole system. clockss.orgnii.ac.jp

Quantum chemical calculations reveal that the potential energy surface for rotation around the central C-C bond is not flat. Instead, it features distinct energy minima corresponding to stable conformers and energy maxima corresponding to transition states. clockss.org For bi-heteroaromatic systems like bi-indoles, steric hindrance between hydrogen atoms on adjacent rings prevents the molecule from adopting a perfectly planar conformation. clockss.org

The stable conformations are typically found at "gauche" angles, where the rings are twisted relative to each other. Two primary energy minima are identified:

Syn-gauche conformation: A twisted arrangement where the N-H groups of the two indole rings are oriented toward the same side.

Anti-gauche conformation: A twisted arrangement where the N-H groups point in opposite directions. The anti-gauche form is generally found to be slightly more stable than the syn-gauche form. clockss.org

The transition states for rotation occur at the planar and perpendicular orientations of the indole rings. The planar (syn-planar at 0° and anti-planar at 180°) conformations are destabilized by steric repulsion, while the perpendicular conformation (90°) is destabilized by the loss of π-conjugation across the inter-ring bond. clockss.org

The following interactive table, based on computational data for the analogous 2,2'-biindole, summarizes the key torsional angles and their relative energies, which provides a model for the conformational behavior of this compound. clockss.org

Torsional Angle (φ): ~42°

Relative Energy (kcal/mol): ~0.1

Description: A stable, twisted conformation where the indole rings are skewed and the N-H groups point toward the same side.

Solvent Effects on Conformational Dynamics

The solvent environment can significantly modulate the conformational preferences and dynamics of this compound. The interactions between the solute and solvent molecules are captured in MD simulations through either explicit models, where individual solvent molecules are simulated, or implicit models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. orientjchem.org

The key interactions governing solvent effects on this compound are:

Hydrogen Bonding: The N-H groups of the two indole rings are potent hydrogen bond donors. In protic solvents like water or alcohols, these groups can form strong hydrogen bonds with solvent molecules. nih.gov This interaction can influence the orientation of the indole rings and may stabilize specific conformers that allow for more favorable solvation.

Dispersion Forces: In non-polar solvents, weaker van der Waals and dispersion forces are the dominant interactions. These forces are less specific than hydrogen bonding and have a more subtle influence on the conformational equilibrium.

Solvation affects not only the relative stability of the conformers but also the energy barriers for rotation. A polar solvent can stabilize the transition states to a different extent than the ground states, thereby altering the rate of interconversion between conformers. For example, by stabilizing charge separation, a polar solvent might lower the energy of a transition state that has a more polar character.

The following table summarizes the expected influence of different solvent types on the conformational properties of this compound.

Solvent TypeDominant InteractionExpected Effect on Conformational EquilibriumEffect on Rotational Barrier
Non-Polar (e.g., Hexane)Van der Waals / DispersionEquilibrium favors the intrinsically most stable conformer (likely anti-gauche).Barrier height is primarily determined by intramolecular steric and electronic effects.
Polar Aprotic (e.g., DMSO)Dipole-Dipole InteractionsShifts equilibrium towards more polar conformers (e.g., syn-gauche).May be lowered due to stabilization of polar transition states.
Polar Protic (e.g., Water, Methanol)Hydrogen BondingStrong stabilization of conformers that allow for optimal hydrogen bonding with the solvent.Can be significantly altered depending on the solvation of transition states versus minima.

MD simulations in different solvents allow for the quantitative characterization of these effects by calculating the potential of mean force (PMF) along the torsional coordinate. The PMF represents the free energy profile of the rotation, incorporating the averaged effects of the solvent and providing a comprehensive view of how the solvent landscape shapes the dynamic behavior of this compound.

Chemical Reactivity and Derivatization Strategies for 5,6 Bi 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing indole rings. The high electron density of the pyrrole (B145914) moiety makes the indole nucleus significantly more reactive towards electrophiles than benzene (B151609). nih.gov In a typical indole, substitution occurs preferentially at the C3 position, as the reaction proceeds through a cationic intermediate (a Wheland intermediate) that preserves the aromaticity of the fused benzene ring. stackexchange.comic.ac.uk

In the 5,6'-Bi-1H-indole system, two indole rings are connected, and each acts as a substituent on the other. An aryl substituent is typically activating and directs incoming electrophiles to the ortho and para positions. However, the intrinsic reactivity of the C3 position of an indole ring is exceptionally high, and this site remains the most probable point of electrophilic attack. nih.gov

For the indole ring bearing the C5-substituent, the C6'-indolyl group exerts an electron-donating effect, further enhancing the nucleophilicity of the ring. This effect reinforces the inherent preference for substitution at the C3 position. Similarly, for the second indole ring substituted at the C6' position, the C5-indolyl group activates the ring, with the C3' position being the primary site for electrophilic attack. Therefore, electrophilic aromatic substitution on this compound is expected to occur overwhelmingly at the C3 and C3' positions. Depending on the reaction conditions and stoichiometry, mono- or di-substitution at these sites is possible.

While specific halogenation and nitration studies on this compound are not extensively documented, the reactivity can be inferred from established protocols for substituted indoles. The presence of an electron-withdrawing group on the indole nitrogen can direct halogenation to the C2 position, but C3 halogenation is generally favored for N-unsubstituted indoles. organic-chemistry.org

Halogenation: The halogenation of indoles can be achieved using various reagents. mdpi.comfrontiersin.org For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine (I₂) are commonly used for chlorination, bromination, and iodination, respectively, typically at the C3 position. mdpi.com It is anticipated that this compound would react with these reagents to yield 3-halo and/or 3,3'-dihalo derivatives.

Nitration: Nitration of simple indoles can be performed using reagents like nitric acid in acetic acid. acs.org This reaction would be expected to proceed at the C3 and C3' positions of the bi-indole core.

Reaction TypeTypical ReagentsExpected Product on this compoundReference
BrominationN-Bromosuccinimide (NBS) in DMF or CCl₄3-Bromo-5,6'-bi-1H-indole and/or 3,3'-Dibromo-5,6'-bi-1H-indole mdpi.com
ChlorinationN-Chlorosuccinimide (NCS) in CH₂Cl₂3-Chloro-5,6'-bi-1H-indole and/or 3,3'-Dichloro-5,6'-bi-1H-indole mdpi.com
IodinationIodine (I₂) with a base (e.g., NaOH) or N-Iodosuccinimide (NIS)3-Iodo-5,6'-bi-1H-indole and/or 3,3'-Diiodo-5,6'-bi-1H-indole mdpi.com
NitrationHNO₃ in Acetic Acid or Benzoyl Nitrate3-Nitro-5,6'-bi-1H-indole and/or 3,3'-Dinitro-5,6'-bi-1H-indole acs.org

Nucleophilic Substitution Reactions and Their Impact on the Bi-indole Core

The indole nucleus is an electron-rich aromatic system and is therefore generally resistant to direct nucleophilic aromatic substitution (SNAr). For a nucleophile to attack the bi-indole core, the ring system must be activated by the presence of strong electron-withdrawing groups, which are absent in the parent this compound structure.

Unprecedented nucleophilic substitution reactions on the indole ring have been observed in highly specialized systems. For example, reactions can occur on 1-hydroxyindole (B3061041) derivatives, where the N-OH group can be converted into a good leaving group, facilitating attack at the C3 or N1 position. core.ac.ukclockss.org Similarly, indoles bearing a nitro group, such as 1-methoxy-6-nitroindole-3-carbaldehyde, can undergo nucleophilic substitution where the methoxy (B1213986) group at the N1 position is displaced by various nucleophiles. semanticscholar.org These examples underscore that nucleophilic attack on the this compound core would likely require prior derivatization to introduce suitable activating groups.

Transition-Metal Catalyzed Functionalization (e.g., C-H Activation, Coupling Reactions)

Transition-metal catalysis has emerged as a powerful tool for the regioselective functionalization of indole C-H bonds, bypassing the need for pre-functionalized substrates. dntb.gov.uarsc.org Palladium, rhodium, and cobalt catalysts have been extensively used for a wide range of transformations, including arylation, alkenylation, and acylation. rsc.orgmdpi.com

The application of these methods to this compound offers numerous possibilities for selective derivatization. The regioselectivity of C-H activation can often be controlled by the choice of catalyst, ligands, and, crucially, directing groups installed on the indole nitrogen. nih.gov

C2/C3 Functionalization: In the absence of a directing group, palladium-catalyzed oxidative coupling reactions often favor the electron-rich C2 or C3 positions. acs.orgbeilstein-journals.org

C4/C7 Functionalization: The use of removable directing groups on the indole nitrogen can steer functionalization to the less accessible positions on the benzene portion of the indole nucleus, such as C4 and C7. nih.gov

Cross-Coupling Reactions: If the bi-indole core is first halogenated (as described in section 5.1.2), the resulting halo-bi-indoles can serve as substrates for classic cross-coupling reactions like Suzuki or Stille couplings to introduce new carbon-carbon bonds. nih.gov

Reaction TypeCatalyst System (Example)Directing Group (DG)Typical Site of Functionalization on IndolePotential Application to this compoundReference
C-H ArylationPd(OAc)₂ / Ligand / OxidantNoneC2 or C3Arylation at C2/C3 and/or C2'/C3' acs.orgbeilstein-journals.org
C-H ArylationPd(OAc)₂ / LigandPivaloyl (on N1)C4Selective arylation at C4 and/or C4' nih.gov
C-H ArylationPd(OAc)₂ / LigandN-Alkyl, N-Aryl (on C3 side chain)C2Requires prior C3 functionalization rsc.org
C-H AlkenylationPd(OAc)₂ / OxidantNone (N-H)C3Alkenylation at C3 and/or C3' beilstein-journals.org
Suzuki CouplingPd(PPh₃)₄ / BaseNot applicable (requires halo-indole)Position of HalogenCoupling at pre-halogenated sites (e.g., C3, C3') nih.gov

Modification at the Nitrogen Atoms (N-alkylation, N-acylation)

The nitrogen atoms of the two indole rings in this compound are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are important for altering the electronic properties of the indole rings and for introducing functional handles for further chemistry. Given the presence of two N-H bonds, these reactions can potentially yield mono- or di-substituted products depending on the stoichiometry of the reagents used.

N-alkylation: This is typically achieved by treating the bi-indole with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like an alkyl halide or sulfonate. mdpi.comresearchgate.net Enantioselective N-alkylation methods have also been developed using transition metal catalysts. nih.govnih.gov

N-acylation: Acylation of the indole nitrogen is commonly performed using acyl chlorides or anhydrides in the presence of a base. Alternatively, coupling agents can be used to form an amide bond with a carboxylic acid. This modification introduces an electron-withdrawing acyl group, which decreases the nucleophilicity of the indole ring system.

Reaction TypeTypical ReagentsProduct TypeReference
N-AlkylationBase (NaH, K₂CO₃, KOH) + Alkyl Halide (R-X)N-Alkyl and/or N,N'-Dialkyl bi-indole researchgate.neteasychair.org
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O) + BaseN-Acyl and/or N,N'-Diacyl bi-indole easychair.org
Mannich-Type N-AlkylationAldehyde (RCHO) + Amine (R'₂NH)N-Aminomethyl bi-indole stanford.edu
Catalytic N-AlkylationRh or Pd catalyst + Diazo compound or AlkeneN-Alkyl bi-indole nih.govnih.gov

Oxidation and Reduction Chemistry of the Bi-1H-indole System

Oxidation: The electron-rich nature of the bi-indole system makes it susceptible to oxidation. The oxidation of simple indoles can lead to a variety of products, including oxindoles, or can initiate polymerization. researchgate.net The oxidative coupling of 5,6-dihydroxyindole (B162784) to form dimers and tetramers is a key process in the formation of eumelanin, highlighting the tendency of indole systems to couple under oxidative conditions. nih.gov Atmospheric oxidation of indole initiated by hydroxyl radicals can lead to ring-opened products like N-(2-formylphenyl)formamide. copernicus.org For this compound, oxidation could potentially lead to the formation of quinone-imine type structures, further C-C or C-N bond formation between the two indole units (intramolecular cyclization), or intermolecular polymerization.

Reduction: The aromatic indole nucleus is generally resistant to chemical reduction. Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium under standard conditions typically does not reduce the aromatic core. google.com However, under more forcing conditions (high pressure and/or temperature), one or both of the indole rings could be hydrogenated to the corresponding indoline (B122111) derivatives. The selective reduction of one ring over the other would be a significant synthetic challenge.

Formation of Macrocycles and Fused-Ring Systems Incorporating the this compound Moiety

The construction of macrocycles and fused-ring systems from bi-indole precursors is a significant area of research, driven by the potential applications of these complex molecules in materials science and medicinal chemistry. While direct examples utilizing the this compound scaffold are emerging, analogous strategies with other bi-indole isomers provide a strong precedent for the potential cyclization pathways.

The synthesis of macrocyclic compounds containing a bis-indole core often involves a convergent approach where a derivatized bis-indole unit is coupled with a suitable linker. This strategy allows for the systematic variation of the macrocycle's size and composition.

One prominent strategy involves the formation of macrocyclic amides. For instance, a novel class of macrocyclic bis-indole quinolines has been developed. researchgate.net In this approach, a bis-indole amine is coupled with bis-quinoline acids. The macrocyclization is achieved through an initial intermolecular amide coupling, followed by a more favorable intramolecular amide cyclization. This method has been used to create a library of macrocycles with varying linker lengths and positions on the quinoline (B57606) moiety, demonstrating the modularity of this synthetic route. researchgate.net While this specific example may not use the 5,6'-bi-indole linkage, the principles of using a bis-indole as a core component for macrocyclization are directly applicable.

Another approach involves the oxidative coupling of indole oligomers to form macrocyclic structures. In a biomimetic synthesis, an unprecedented macrocycle containing five 5,6-dihydroxyindole units was formed through the oxidative cross-coupling of a 2,2'-biindole with a triindole derivative. nih.gov This reaction highlights the potential for oxidative methods to forge the necessary bonds for macrocyclization, a strategy that could theoretically be applied to suitably functionalized this compound derivatives.

Table 1: Examples of Macrocyclization Strategies Involving Bis-Indole Cores

Starting Bis-Indole Derivative Reaction Type Resulting Macrocycle Class Reference
Bis-indole amine Amide coupling and intramolecular cyclization Macrocyclic bis-indole quinolines researchgate.net
5,6-dihydroxy-2,2'-biindole Oxidative cross-coupling with a triindole Pentaindolic macrocycle nih.gov

The synthesis of fused-ring systems from bi-indoles often relies on intramolecular cyclization reactions that form new carbon-carbon or carbon-heteroatom bonds between the two indole units. A key strategy for achieving this is through oxidative coupling.

The formation of indolocarbazoles from bi-indoles is a well-established transformation that exemplifies the creation of a fused-ring system. For example, the synthesis of indolo[3,2-a]carbazoles has been achieved through a palladium-catalyzed twofold oxidative cyclization of 2,4-dianilinobenzoate derivatives. nih.gov This process involves sequential C-H activation to form the fused polycyclic system. Similarly, routes to staurosporine (B1682477) aglycone, a prominent indolocarbazide, have been developed starting from 2,2'-biindole. nih.gov These syntheses often involve an oxidative photocyclization or a Diels-Alder reaction to construct the central carbazole (B46965) core. nih.gov

While these examples start with 2,2'-biindole, the underlying principle of intramolecular oxidative coupling to form a fused carbazole ring system is theoretically applicable to this compound. Such a reaction would be expected to generate a novel fused polycyclic aromatic system with a unique topology. The feasibility and regioselectivity of such a cyclization would depend on the specific reaction conditions and the substitution pattern on the this compound precursor.

The oxidative polymerization of 5,6-dihydroxyindole is another relevant area of study, as it involves the formation of linkages between indole units. In this process, dimeric, trimeric, and oligomeric products are formed through oxidative coupling, with the 2-position of the dihydroxyindole being particularly susceptible to forming new bonds. encyclopedia.pub This demonstrates the propensity of indole rings to undergo oxidative coupling to form larger, interconnected systems.

Table 2: Strategies for the Formation of Fused-Ring Systems from Bi-indoles

Starting Bi-indole Derivative Reaction Type Resulting Fused System Reference
Methyl 2,4-dianilinobenzoates (precursor to a bi-indole system) Palladium-catalyzed twofold oxidative cyclization Indolo[3,2-a]carbazole nih.gov
2,2'-Biindole Oxidative photocyclization / Diels-Alder reaction Staurosporine aglycone (indolo[2,3-a]pyrrolo[3,4-c]carbazole core) nih.gov
5,6-Dihydroxyindole Oxidative polymerization Oligomeric and polymeric structures encyclopedia.pub

Mechanistic Insights into the Biological Activities of 5,6 Bi 1h Indole and Analogues in Vitro Studies

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

Indole (B1671886) derivatives are recognized for their antioxidant capabilities, which are largely attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). peerj.com The unique structure of 5,6'-Bi-1H-indole, featuring an extended π-conjugated system across two indole rings, is believed to enhance this potential.

The antioxidant activity of indole analogues is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.net Similarly, the ABTS assay assesses the capacity of a compound to quench the pre-formed ABTS radical cation (ABTS•+), which is soluble in both aqueous and organic media, making it applicable to a broader range of substances. researchgate.net

Studies on various indole compounds have demonstrated significant radical scavenging activity in these assays. nih.govmdpi.com The efficiency is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the radicals. While specific data for this compound is not extensively detailed in the available literature, the activities of related indole derivatives provide valuable insights. For instance, pineal indoles such as serotonin (B10506) and 5-hydroxytryptophol (B1673987) have shown potent free radical scavenging activity. nih.gov

Table 1: Representative Radical Scavenging Activity of Indole Analogues (DPPH & ABTS Assays) This table is illustrative and compiles data from various studies on indole derivatives to show representative values. Specific values for this compound are not provided.

Compound/AnalogueAssayIC50 (µM)Reference Compound
Indole-3-acetic acidDPPH~150Ascorbic Acid
5-HydroxyindoleABTS~25Trolox
MelatoninDPPH~50BHT
Bisindole Alkaloid XABTS~15Gallic Acid

Role of Indole Hydroxyl Groups and Conjugated Systems in Antioxidant Potential

The antioxidant mechanism of indole derivatives is closely linked to their chemical structure. The nitrogen atom in the indole ring can act as a hydrogen donor, a key step in neutralizing free radicals. The presence of hydroxyl (-OH) groups, particularly at the 5-position of the indole ring, significantly enhances antioxidant activity. nih.govresearchgate.net These groups can readily donate a hydrogen atom, and the resulting phenoxyl radical is stabilized by resonance within the aromatic system.

In this compound, the direct linkage between the two indole moieties creates an extended conjugated system. This electronic delocalization helps to stabilize the radical species formed after hydrogen or electron donation, making the parent molecule a more effective antioxidant. This stabilization lowers the energy required for the donation process, thereby increasing the rate and efficiency of radical scavenging. The planarity and electron-rich nature of the bi-indole system facilitate its interaction with and neutralization of electrophilic radical species.

Antimicrobial Mechanisms: Inhibition of Pathogen Growth (e.g., Bacterial and Fungal)

Indole-based compounds, including bisindoles, have demonstrated significant activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi. nih.govnih.govnih.gov Their mechanisms of action are often multifaceted, targeting various essential cellular processes in microorganisms.

The antimicrobial action of indole analogues is not attributed to a single mechanism but rather a combination of effects that disrupt microbial viability. Key targets that have been identified through in vitro studies include:

Cell Membrane Disruption: Many indole derivatives, particularly cationic analogues, are capable of perturbing the integrity of bacterial cell membranes. mdpi.com They can interact with the lipid bilayer, leading to pore formation, increased permeability, and leakage of essential intracellular components like ions, metabolites, and nucleic acids. mdpi.com This disruption of the membrane potential ultimately leads to cell death.

Inhibition of DNA Synthesis: Some indole-based antimicrobial peptides, such as indolicidin, have been shown to inhibit DNA synthesis in bacteria like E. coli. nih.gov This inhibition occurs at concentrations where protein and RNA synthesis are less affected, suggesting a specific interaction with the DNA replication machinery. nih.gov

Inhibition of Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which confers resistance to conventional antibiotics. Several indole derivatives have been shown to inhibit biofilm formation in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.gov They can interfere with the signaling pathways that regulate biofilm development or disrupt the integrity of the mature biofilm matrix.

Enzyme Inhibition: Indole compounds can act as inhibitors for essential microbial enzymes. For example, some derivatives have been found to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) production in some fungi, which can be a virulence factor. rsc.org

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the bisindole scaffold. frontiersin.orgeurekaselect.com These studies have revealed several key structural features that influence efficacy:

Nature and Position of Substituents: The introduction of specific functional groups on the indole rings can dramatically alter antimicrobial activity. For example, halogenation, such as the introduction of a bromine atom at the 5-position, has been shown to enhance broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Cationic Moieties: The addition of polyamine or other positively charged side chains can enhance interaction with the negatively charged bacterial membrane, thereby increasing membrane-disruptive activity. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Antimicrobial Bisindole Analogues This table summarizes general SAR principles derived from studies on various bisindole and indole derivatives.

Structural ModificationEffect on Antimicrobial ActivityProbable Reason
Addition of Halogens (e.g., Br)Increased broad-spectrum activityEnhances lipophilicity, facilitating membrane penetration.
Introduction of Cationic GroupsIncreased potency, especially against bacteriaElectrostatic attraction to negatively charged bacterial membranes.
Variation in Linker Length/TypeModulated activity and selectivityAlters molecular flexibility and spatial orientation of indole rings.
Presence of a free N-H groupOften essential for activityActs as a hydrogen bond donor, crucial for target binding. nih.gov

Anti-inflammatory Mechanisms: Modulation of Inflammatory Pathways and Cytokine Production

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. nih.gov Indole derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate critical inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. nih.govnih.gov

The anti-inflammatory effects of indole analogues are primarily mediated through the inhibition of key enzymes and transcription factors that regulate the inflammatory response. In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that these compounds can suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.comsemanticscholar.org

The underlying mechanisms often involve the modulation of major signaling cascades:

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. Some indole derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of target genes encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route involved in inflammation. Compounds like 5,6-dihydroxyflavone (B183487) have been shown to impede the phosphorylation of JNK and p38, which are key components of the MAPK pathway, leading to a downstream reduction in inflammatory mediators. mdpi.com

Cytokine Modulation: Indole derivatives can directly affect the production of cytokines. Studies have shown that certain analogues can inhibit the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while sometimes increasing the expression of anti-inflammatory cytokines like IL-10. nih.govmdpi.com This dual action helps to rebalance (B12800153) the inflammatory milieu.

Table 3: Effect of Indole Analogues on Pro-inflammatory Mediators in LPS-Stimulated Macrophages This table presents a summary of findings from studies on various indole derivatives to illustrate their anti-inflammatory effects.

Indole AnalogueEffect on NO ProductionEffect on TNF-α ProductionEffect on IL-6 Production
HMPHInhibitionSignificant ReductionNot Reported
Indole-hydantoin derivativeInhibitionNot ReportedNot Reported
5-MTP (Cytoguardin)Inhibition (via COX-2)Not ReportedNot Reported
Indole oleanolic acid derivativeInhibitionInhibitionInhibition

Enzyme Inhibition Studies (e.g., Tyrosinase, Cholinesterase)

The therapeutic potential of bi-indole scaffolds is often linked to their ability to interact with and modulate the activity of key enzymes involved in various pathological processes. In vitro studies on bi-indole analogues have revealed significant inhibitory effects against enzymes such as tyrosinase and cholinesterase, which are implicated in skin hyperpigmentation disorders and neurodegenerative diseases, respectively.

The mechanism by which a compound inhibits an enzyme's activity can be elucidated through kinetic studies. These studies help classify inhibitors into several types, primarily competitive, non-competitive, uncompetitive, or mixed-type. nih.govmdpi.com

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding. In this model, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-Vmax, increases. nih.gov For example, studies on certain natural extracts containing phenolic compounds have demonstrated competitive inhibition against tyrosinase, where the inhibitor and the substrate (L-DOPA) bind to the same site on the enzyme. nih.gov Kojic acid is a well-known competitive inhibitor of the monophenolase activity of mushroom tyrosinase. mdpi.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this scenario, Vmax is lowered, while Km remains unchanged. nih.gov Some flavonoid derivatives, for instance, have been shown to act as non-competitive inhibitors of tyrosinase. mdpi.com

Mixed and Uncompetitive Inhibition: In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. mdpi.com

Kinetic analyses, often visualized using Lineweaver-Burk plots, are crucial for determining these inhibitory mechanisms, which provide deeper insights into how bi-indole analogues may exert their enzymatic effects.

Molecular docking and other in silico methods are powerful computational tools used to predict and analyze the interaction between a ligand (such as a bi-indole derivative) and a target protein at the molecular level. These studies complement experimental kinetic data by providing a plausible binding model. mdpi.comnih.gov

Tyrosinase Binding Studies: Tyrosinase is a copper-containing enzyme, and its active site is a key target for inhibitors. researchgate.netnih.gov Molecular docking studies have revealed that many inhibitors position themselves within a hydrophobic binding pocket near the binuclear copper active site. mdpi.comresearchgate.net The inhibitory mechanism often involves interactions with the copper ions or key amino acid residues, such as histidine, in the active site. mdpi.comnih.gov For example, simulations have shown that oxygen atoms within inhibitor molecules can interact with the copper ions (CuA and CuB), effectively chelating them and blocking the enzyme's catalytic activity. mdpi.com The binding affinity is stabilized by various interactions, including hydrophobic interactions and hydrogen bonds with surrounding residues. mdpi.comresearchgate.net

Cholinesterase Binding Studies: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.gov In silico studies of inhibitors for these enzymes have shown that ligands bind within a deep gorge leading to the active site. mdpi.commdpi.com The binding is typically governed by hydrophobic interactions with aromatic residues lining this gorge. mdpi.comresearchgate.net Docking simulations can effectively predict the binding affinities of potential inhibitors, and these predictions often correlate well with experimental IC50 values. mdpi.com The larger and more flexible active site of BChE compared to AChE can sometimes accommodate bulkier inhibitors, leading to selective inhibition. nih.gov

Table 1: Examples of In Silico Docking Studies on Tyrosinase and Cholinesterase Inhibitors
Compound ClassTarget EnzymeKey Interacting ResiduesPredicted Interaction TypeReference
Phenolic Principles (e.g., Gallic Acid)TyrosinaseHis38, His54, His194, Met280Hydrophobic interactions, Copper chelation mdpi.comresearchgate.net
ChalconesTyrosinaseHis244, Met280Hydrogen bonding, Hydrophobic interactions mdpi.comresearchgate.net
AlkaloidsAcetylcholinesterase (AChE)Trp84, Tyr334, Phe330Hydrophobic (π-π stacking), Hydrogen bonding mdpi.com
Adamantyl DerivativesButyrylcholinesterase (BChE)Trp82, Tyr332Hydrophobic interactions nih.govresearchgate.net

Other Reported In Vitro Biological Activities in Related Bi-indoles (e.g., Antitumor, Antiviral)

Beyond enzyme inhibition, various bi-indole analogues have demonstrated a range of other significant biological activities in vitro, most notably antitumor and antiviral effects.

The antitumor potential of bi-indole derivatives has been evaluated against a variety of human cancer cell lines. For instance, 2,3'-biindole (B3050619) has been shown to significantly inhibit the proliferation of HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cell lines. tubitak.gov.tr Other studies have focused on synthetic compounds where two indole systems are separated by a heterocycle, with some pyridine (B92270) derivatives showing potent activity in the National Cancer Institute's human tumor cell line screen. nih.govnih.gov These compounds often exert their effects through mechanisms like proteasome inhibition or inhibition of plasma membrane electron transport. nih.govnih.gov

In the antiviral domain, indole-based compounds are considered a "privileged scaffold" for drug development. frontiersin.orgnih.gov Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2. frontiersin.orgnih.govactanaturae.ru For example, a 5,6-dihydroxyindole (B162784) carboxamide derivative displayed strong anti-HIV-1 integrase activity with an IC50 value of 1.4 μM. frontiersin.org Another study identified a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole that completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.runih.gov

Table 2: Selected In Vitro Antitumor Activities of Bi-indole Analogues
Compound/AnalogueCancer Cell LineReported ActivityReference
2,3'-BiindoleHeLa (Cervix Carcinoma)Significant proliferation inhibition tubitak.gov.tr
2,3'-BiindoleHT29 (Colon Carcinoma)Significant proliferation inhibition tubitak.gov.tr
2,3'-BiindoleC6 (Rat Brain Tumor)High cytotoxicity tubitak.gov.tr
Pyridine-linked bis-indolesNCI-60 Cell Line PanelBroad antitumor activity nih.govnih.gov

To understand the basis of the antitumor activity of bi-indole analogues, researchers have investigated their effects on fundamental cellular processes like cell division and programmed cell death (apoptosis).

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. Many indole compounds exert their antiproliferative effects by inducing cell cycle arrest, preventing cancer cells from dividing. mdpi.com Indole-3-carbinol (I3C), a related compound, has been shown to cause G1 phase arrest in cancer cells. nih.govresearchgate.net This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of CDKs such as CDK2. nih.govresearchgate.net Some natural compounds have also been found to induce G2/M arrest by modulating the expression of proteins like GADD45α. frontiersin.org

Apoptosis Induction: Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. Inducing apoptosis is a key strategy for many anticancer agents. nih.gov Bi-indole alkaloids and related indole compounds have been shown to be effective inducers of apoptosis. mdpi.comnih.gov The mechanism often involves the intrinsic or mitochondrial pathway. nih.gov This is characterized by changes in the expression of the Bcl-2 family of proteins, specifically the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the final stages of cell death. nih.gov

Advanced Research Applications and Potential Technological Implementations of 5,6 Bi 1h Indole

Materials Science Applications

The unique π-conjugated system of bi-indole derivatives makes them promising candidates for various applications in materials science. While extensive research has been conducted on various bi-indole isomers, specific studies focusing solely on 5,6'-Bi-1H-indole are limited. However, the general properties of the bi-indole family suggest potential applications for this specific isomer.

Indole (B1671886) and its derivatives are known for their electron-rich nature, making them suitable components for organic electronic materials. uninsubria.it The extended π-conjugation in bi-indoles can lead to desirable charge transport properties, which are crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). chemrxiv.org The specific 5,6'-linkage in this compound would result in a unique molecular geometry and electronic structure compared to other isomers, potentially influencing its performance in such devices.

Research on related indole-based materials has shown that fine-tuning the molecular structure can significantly impact the optoelectronic properties. For instance, π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, exhibit vivid colors and fluorescence across the visible spectrum, making them promising for optoelectronic device applications. chemrxiv.org While direct experimental data for this compound is not widely available, it is hypothesized that its derivatives could be engineered to exhibit specific electronic and optical characteristics suitable for these technologies.

Table 1: Potential Optoelectronic Applications of Bi-indole Scaffolds

Application Area Potential Role of this compound Derivatives
Organic Field-Effect Transistors (OFETs) As the active semiconductor layer for charge transport.
Organic Light-Emitting Diodes (OLEDs) As a host or emissive material in the light-emitting layer.
Organic Photovoltaics (OPVs) As a donor or acceptor material in the photoactive layer.

The bifunctional nature of this compound, with reactive N-H protons on both indole rings, makes it a potential monomer for the synthesis of novel polymeric materials. Polyindoles are a class of conducting polymers that have been explored for various applications. The incorporation of the 5,6'-bi-indole unit into a polymer backbone could impart specific thermal, mechanical, and electronic properties to the resulting material.

For instance, indole-based functional polymers with well-defined structures have been synthesized and have shown good thermal stability and fluorescence properties. researchgate.net While the direct polymerization of this compound has not been extensively reported, its potential as a building block for high-performance polymers and resins remains an area for future exploration.

Organic compounds containing heteroatoms like nitrogen and π-electron systems, such as indole derivatives, are known to be effective corrosion inhibitors for various metals and alloys. researchgate.netekb.egmdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition is often related to the electronic properties of the molecule and its ability to donate electrons to the vacant d-orbitals of the metal.

Studies on compounds like 5-amino-indole and 5-benzyloxy-6-methoxyindole (B15843) have demonstrated their effectiveness in protecting mild steel in acidic media. researchgate.netbohrium.com The presence of two indole rings in this compound could potentially enhance its adsorption on metal surfaces, leading to improved corrosion inhibition. However, experimental studies are needed to validate the efficacy of this compound as a corrosion inhibitor.

Table 2: Research on Indole Derivatives as Corrosion Inhibitors

Indole Derivative Metal/Alloy Corrosive Medium Inhibition Efficiency
5-amino-indole Mild Steel 0.5 M HCl Up to 90%
5-benzyloxy-6-methoxyindole Mild Steel 1 M HCl Approx. 91%

Development of Chemosensors and Molecular Probes

The indole scaffold is a popular fluorophore in the design of chemosensors and molecular probes due to its inherent fluorescence properties and the sensitivity of its emission to the local environment. sjp.ac.lkresearchgate.netmdpi.com Derivatives of bi-indole can be functionalized with specific recognition moieties to selectively bind to target analytes, such as metal ions, anions, or neutral molecules. This binding event can induce a change in the fluorescence signal (e.g., enhancement, quenching, or a shift in wavelength), allowing for the detection and quantification of the analyte. koreascience.krnih.gov

While specific chemosensors based on the this compound framework have not been widely reported, the general principles of chemosensor design suggest its potential in this area. The two indole nitrogen atoms and the π-rich aromatic system can act as binding sites for various species. For example, indole-based fluorescent probes have been successfully developed for the detection of H₂O₂ and for pH sensing. mdpi.comnih.gov

Role in Biosensing and Bioimaging Research

The application of fluorescent probes extends into the realm of biological systems for biosensing and bioimaging. nih.govnih.gov Indole derivatives are particularly attractive for these applications due to their biocompatibility and their ability to function in aqueous environments. mdpi.com Fluorescent probes based on bi-indoles could potentially be designed to target specific biomolecules or cellular organelles, providing a non-invasive tool for studying biological processes. dntb.gov.ua

For instance, an indole-based near-infrared fluorescent probe has been developed for the ultrasensitive imaging of the zebrafish gallbladder. nih.gov The development of similar probes based on the this compound scaffold could open up new avenues for in vivo imaging and diagnostics. However, research in this specific area is still in its nascent stages.

Precursors for Complex Natural Product Synthesis

Bi-indole structures are found in a wide array of complex natural products, many of which exhibit significant biological activity. nih.govbeilstein-journals.orgsemanticscholar.org The synthesis of these natural products often relies on the availability of suitable bi-indole precursors. While the direct utilization of this compound as a precursor in reported total syntheses is not prominent, the development of synthetic routes to this specific isomer could provide a valuable building block for accessing novel or known natural products.

For example, the synthesis of the naturally occurring 5,5′,6,6′‐tetrahydroxy‐3,3′‐biindole has been reported, highlighting the interest in substituted bi-indole systems. researchgate.net Methodologies such as the Fischer indole synthesis have been extensively applied to the synthesis of various indole-containing natural products. semanticscholar.orgnih.gov The strategic functionalization of this compound could enable its use in the construction of more complex molecular architectures.

Future Research Directions and Challenges in 5,6 Bi 1h Indole Chemistry

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

The synthesis of bi-indole compounds, including specific regioisomers like 5,6'-Bi-1H-indole, presents a significant challenge. While general methods for bi-indole synthesis exist, such as palladium-catalyzed cross-coupling reactions or oxidative couplings of indole (B1671886) units unimi.itnih.gov, achieving regioselectivity for specific linkages (e.g., 5,6') often requires tailored approaches. Current research often focuses on 2,2'-, 2,3'-, and 3,3'-linked biindoles nih.gov, indicating a need for more targeted methodologies for other positional isomers. Future research should aim to develop efficient, scalable, and regioselective synthetic routes that specifically yield the 5,6'-isomer. This could involve exploring novel catalytic systems, milder reaction conditions, and perhaps metal-free approaches to improve sustainability and reduce costs cas.cnresearchgate.net. Developing synthetic strategies that allow for the precise control over the coupling positions of the indole rings will be crucial for accessing pure this compound and its derivatives for further study.

Comprehensive Understanding of Structure-Property Relationships

The specific arrangement of the indole units in this compound is expected to significantly influence its physical, chemical, and biological properties. Understanding these structure-property relationships is key to unlocking its potential applications. For instance, the electronic distribution, planarity, and potential for π-π stacking can dictate its behavior in materials science or its interaction with biological targets. While general studies on bi-indoles highlight their potential in functional materials due to their electronic properties acs.org, specific data for the 5,6'-isomer is scarce. Future research should focus on synthesizing a series of 5,6'-bi-indole derivatives with varying substituents and systematically characterizing their properties, including photophysical characteristics (e.g., fluorescence, absorption spectra), electrochemical behavior, thermal stability, and solubility. This systematic investigation will provide a foundation for rational design in various applications.

Exploration of Stereoselective Synthesis for Chiral Derivatives

Many biologically active molecules and advanced materials exhibit chirality, which is often critical for their function. While the basic this compound structure is achiral, the introduction of substituents or modifications can lead to chiral derivatives. Currently, research on stereoselective synthesis of bi-indoles is emerging, with some efforts focused on axially chiral 3,3'-biindoles researchgate.net. However, specific methodologies for generating enantiomerically pure chiral derivatives of the 5,6'-bi-indole scaffold are largely unexplored. Future research directions should include the development of asymmetric synthetic strategies, such as enantioselective catalysis or chiral auxiliary-controlled reactions, to access chiral 5,6'-bi-indole compounds. This would open avenues for investigating stereospecific interactions with biological targets or creating chiral materials with unique optical properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry plays a vital role in predicting molecular properties, reaction pathways, and interactions, thereby accelerating the discovery process. For this compound, computational modeling can be instrumental in understanding its electronic structure, predicting reactivity, and simulating its behavior in various environments. Studies on indole and its derivatives have utilized computational methods to explore molecular energetics and reaction mechanisms acs.orgacs.orgresearchgate.net. Future research should leverage advanced computational techniques, such as Density Functional Theory (DFT), molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, to:

Predict the most stable conformations of this compound and its derivatives.

Investigate reaction mechanisms for novel synthetic routes.

Model interactions with potential biological targets.

Predict material properties based on structural modifications. This predictive capability can guide experimental efforts, making the research process more efficient and targeted.

Discovery of Novel Biological Target Mechanisms

Indole and its derivatives are well-known for their diverse biological activities, acting as scaffolds for numerous pharmaceuticals mdpi.comcreative-proteomics.commdpi.com. While specific biological activities of this compound are not widely reported, the bi-indole framework itself is found in compounds with reported antitumor, antibacterial, antiviral, and antiplasmodial activities mdpi.commdpi.com. Future research should focus on screening this compound and its synthesized derivatives against a broad spectrum of biological targets and assays to identify potential therapeutic leads. Once active compounds are identified, detailed mechanistic studies will be required to elucidate how they interact with specific biological pathways, enzymes, or receptors. This could involve investigating their roles in cellular signaling, DNA interaction, or enzyme inhibition, similar to how other indole derivatives have been studied researchgate.netresearchgate.net.

Integration into Advanced Functional Materials

The extended π-conjugated system inherent in bi-indole structures makes them attractive candidates for applications in materials science, particularly in organic electronics and optoelectronics acs.org. Compounds with indole moieties have been explored for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) or as sensors irjmets.commdpi.com. The specific linkage in this compound could lead to unique electronic and optical properties distinct from other bi-indole isomers. Future research should explore the synthesis of polymers or small molecules incorporating the this compound unit for applications such as organic semiconductors, fluorescent probes, or components in advanced functional materials. Understanding the relationship between the molecular structure and bulk material properties will be crucial for successful integration.

Q & A

Q. What are the common synthetic routes for preparing 5,6'-Bi-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via coupling reactions, such as Ullmann or Suzuki-Miyaura cross-coupling, using halogenated indole precursors. For example, 5-iodo-1H-indole derivatives can undergo copper-catalyzed homocoupling in the presence of ligands like 1,10-phenanthroline. Optimization involves tuning solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 10 mol% CuI). Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization to enhance purity. Monitoring via TLC and HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) confirm regiochemistry and purity. For example, coupling constants (J) between adjacent protons in the indole rings help verify connectivity.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles, dihedral angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Regioselectivity in reactions like Diels-Alder or [2+2] cycloadditions is governed by:
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) favor less crowded transition states. For instance, 2-substituted dienophiles may preferentially attack the less hindered C5 position .
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) polarize the indole’s π-system, directing nucleophilic attacks to electron-deficient sites. Computational studies (M06-2X/6-311+G(2df,p) DFT) reveal frontier molecular orbital (FMO) interactions, where the LUMO of this compound localizes at C6, guiding electrophilic additions .

Q. What computational strategies are effective for modeling the electronic properties of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use M06-2X or B3LYP functionals with 6-311+G(2df,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Solvent effects are modeled via PCM (Polarizable Continuum Model).
  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking) in crystal packing or protein binding pockets.
  • Docking Studies : Autodock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results) for this compound?

  • Methodological Answer :
  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicated measurements.
  • Multi-Technique Cross-Validation : Compare NMR data with alternative methods like IR (for functional groups) or XPS (for elemental composition).
  • Crystallographic Refinement : Re-analyze diffraction data using SHELXL to check for overfitting or missed symmetry elements.
  • Peer Review : Collaborate with independent labs to verify reproducibility, addressing potential synthesis or instrumentation biases .

Critical Analysis of Contradictions

  • Example : Conflicting reports on the reactivity of this compound in electrophilic substitutions may arise from solvent polarity (e.g., DMSO vs. THF) or trace metal impurities. Systematic studies controlling these variables are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.